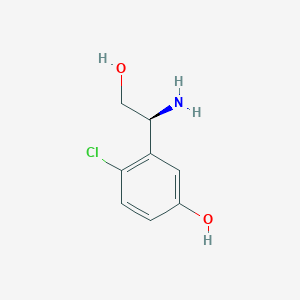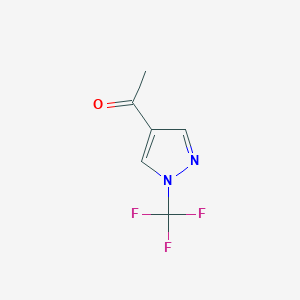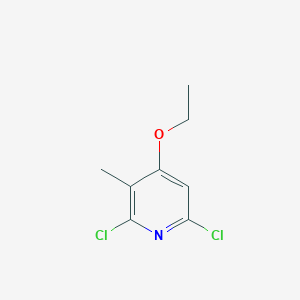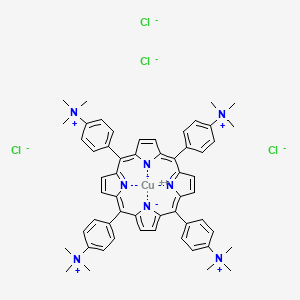
(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by the introduction of the amino and hydroxyl groups through selective reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which (S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)phenol
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
(S)-3-(1-Amino-2-hydroxyethyl)-4-chlorophenol is unique due to the presence of the chlorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
3-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
InChIキー |
LFLHRYOTWYFJPX-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)[C@@H](CO)N)Cl |
正規SMILES |
C1=CC(=C(C=C1O)C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)




![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)



![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)


